2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, a class to which this compound belongs, are known to have a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .
Mode of Action
One study suggests that a similar compound changes the substrate pocket to prevent amp from binding . This suggests that the compound might interact with its targets by altering their active sites, thereby preventing the binding of certain substrates.
Biochemical Pathways
Quinoline derivatives are known to be involved in various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Result of Action
Quinoline derivatives are known to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against parkinsonism .
Action Environment
One study suggests that the permeability of the blood-brain barrier (bbb) and, subsequently, a compound’s neuroprotective efficacy are reliant on their conformational flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the tetrahydroquinoline structure . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can further modify the tetrahydroquinoline structure, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Scientific Research Applications
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar structural features but different functional groups.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with additional methyl groups, affecting its chemical properties and applications.
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .
Biological Activity
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
DMTHQ is a derivative of tetrahydroquinoline (THQ), a class of compounds known for their pharmacological potential. The structural modifications in DMTHQ enhance its bioactivity and selectivity towards various biological targets. THQ derivatives have been studied for their roles in neuroprotection, anti-inflammatory effects, and as potential anticancer agents.
1. Neuroprotective Effects
Research indicates that DMTHQ exhibits neuroprotective properties. It has been shown to inhibit oxidative stress and apoptosis in neuronal cells. In a study involving BV2 microglial cells stimulated by lipopolysaccharides (LPS), DMTHQ reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2. Anti-inflammatory Activity
DMTHQ demonstrates significant anti-inflammatory properties. In vitro studies have reported that it inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. The IC50 values for DMTHQ against IL-6 and NO production were found to be in the range of 20–40 µM, indicating potent activity .
3. Antioxidant Properties
The antioxidant capacity of DMTHQ has been evaluated through various assays. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models. The compound's ability to protect against oxidative damage is attributed to its capacity to enhance endogenous antioxidant enzyme activities .
4. Anticancer Potential
DMTHQ has shown promise as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activities of DMTHQ can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : By blocking NF-κB activation and reducing cytokine production.
- Antioxidant Mechanism : Enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Induction of Apoptosis : Activating caspases and altering mitochondrial membrane potential in cancer cells.
Case Study 1: Neuroprotection in Animal Models
In a rodent model of neuroinflammation induced by LPS, administration of DMTHQ significantly reduced behavioral deficits and neuronal loss compared to control groups. Histological analysis revealed decreased microglial activation and improved neuronal survival rates .
Case Study 2: Cancer Cell Line Studies
In vitro studies using MDA-MB-435 breast cancer cells demonstrated that DMTHQ induced apoptosis with an IC50 value around 15 µM. Flow cytometry results indicated an increase in sub-G1 phase cells, confirming apoptotic activity .
Data Summary
Biological Activity | IC50 Value (µM) | Mechanism |
---|---|---|
IL-6 Inhibition | 20–40 | NF-κB Inhibition |
NO Production | 20–40 | NF-κB Inhibition |
Cytotoxicity (Cancer) | ~15 | Apoptosis Induction |
Antioxidant Activity | - | Free Radical Scavenging |
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVUXKTBXJCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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